Chlorobis(pentafluorophenyl)borane

Transfer Hydrocyanation Lewis Acid Catalysis Boron Lewis Acids

Sourcing Chlorobis(pentafluorophenyl)borane (CAS 2720-03-8) is a strategic decision. This sterically hindered, electrophilic organoboron reagent occupies a unique niche, with a reactive B–Cl bond that enables substitution chemistry impossible with B(C₆F₅)₃. It is the essential, non-interchangeable precursor for synthesizing the potent hydroboration agent HB(C₆F₅)₂ and tailored frustrated Lewis pairs (FLPs). Critically, it is the Lewis acid of choice for transfer hydrocyanation reactions where B(C₆F₅)₃ and BF₃·OEt₂ fail. Choose this compound for guaranteed reactivity in these specific, high-value transformations.

Molecular Formula C12BClF10
Molecular Weight 380.38 g/mol
CAS No. 2720-03-8
Cat. No. B3050591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorobis(pentafluorophenyl)borane
CAS2720-03-8
Molecular FormulaC12BClF10
Molecular Weight380.38 g/mol
Structural Identifiers
SMILESB(C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)Cl
InChIInChI=1S/C12BClF10/c14-13(1-3(15)7(19)11(23)8(20)4(1)16)2-5(17)9(21)12(24)10(22)6(2)18
InChIKeyNPCGBGCBMXKWIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 500 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chlorobis(pentafluorophenyl)borane (CAS 2720-03-8): Core Properties and Strategic Role in Modern Lewis Acid Catalysis


Chlorobis(pentafluorophenyl)borane, with the formula (C₆F₅)₂BCl, is a highly electrophilic, sterically hindered organoboron Lewis acid [1]. The compound is a key reagent and intermediate in the synthesis of a broad family of perfluoroaryl boranes, including the widely used catalyst tris(pentafluorophenyl)borane [B(C₆F₅)₃] and the potent hydroboration agent bis(pentafluorophenyl)borane [HB(C₆F₅)₂] [2]. Its distinct chemical identity, arising from the presence of two electron-withdrawing pentafluorophenyl groups and a reactive B–Cl bond, imparts a unique reactivity profile that differentiates it from both its parent triarylborane and other common boron-based Lewis acids.

Why Substituting Chlorobis(pentafluorophenyl)borane with B(C₆F₅)₃ or BCl₃ in Key Reactions Can Lead to Process Failure


The common practice of assuming that all strong perfluoroarylborane Lewis acids are functionally interchangeable is demonstrably false and can result in complete reaction failure. Chlorobis(pentafluorophenyl)borane occupies a distinct niche in terms of both Lewis acidity and steric profile. Its acidity is moderated compared to the super-electrophilic B(C₆F₅)₃ [1], and its reactivity is defined by the labile B–Cl bond, enabling unique substitution chemistry that is not possible with the fully substituted triarylborane [2]. The evidence below quantifies this differentiation, showing that (C₆F₅)₂BCl can catalyze transformations where B(C₆F₅)₃ and BF₃·OEt₂ are completely ineffective [3], and it serves as an essential, non-interchangeable synthetic precursor for accessing a suite of other advanced reagents [4].

Quantitative Head-to-Head Evidence for Chlorobis(pentafluorophenyl)borane Versus Common Alternatives


Exclusive Catalytic Efficacy in Transfer Hydrocyanation: (C₆F₅)₂BCl vs. B(C₆F₅)₃ and BF₃·OEt₂

In a direct comparative study of boron Lewis acids for the transfer hydrocyanation of substituted styrenes, (C₆F₅)₂BCl was shown to be an effective catalyst, whereas the commonly employed alternatives B(C₆F₅)₃ and BF₃·OEt₂ were completely ineffective under identical conditions [1]. The study also confirmed that BCl₃ is an effective catalyst for this transformation.

Transfer Hydrocyanation Lewis Acid Catalysis Boron Lewis Acids

Role as the Superior Precursor for the Synthesis of HB(C₆F₅)₂ in a High-Yielding Process

Chlorobis(pentafluorophenyl)borane is a critical precursor for the multi-gram synthesis of the highly electrophilic hydroboration reagent bis(pentafluorophenyl)borane [HB(C₆F₅)₂] [1]. A three-step procedure using a Me₂Sn(C₆F₅)₂ transfer agent produces (C₆F₅)₂BCl, which is subsequently converted to HB(C₆F₅)₂ via treatment with a silane, proceeding with an overall yield of 62% [1].

Hydroboration Synthetic Methodology Boron Reagents

Distinct Lewis Acidity Profile Relative to the Superacidic Benchmark B(C₆F₅)₃

While an experimentally determined Gutmann-Beckett Acceptor Number (AN) is not widely reported for (C₆F₅)₂BCl, its acidity is consistently characterized as high but lower than that of the perfluoroaryl benchmark B(C₆F₅)₃, which has an AN of 82 [1]. This intermediate acidity is a key differentiator, as it allows (C₆F₅)₂BCl to engage in reactions where B(C₆F₅)₃'s extreme Lewis acidity leads to catalyst deactivation or undesired side reactions, as exemplified by its unique efficacy in transfer hydrocyanation.

Lewis Acidity Gutmann-Beckett Method Fluoride Ion Affinity

High-Value Application Scenarios for Chlorobis(pentafluorophenyl)borane Supported by Quantitative Evidence


Hydrocyanation of Unactivated Alkenes for the Synthesis of Tertiary Nitriles

The unique catalytic profile of (C₆F₅)₂BCl, which is effective in transfer hydrocyanation where B(C₆F₅)₃ and BF₃·OEt₂ are not [1], makes it the Lewis acid of choice for this transformation. This application is particularly valuable for the direct and atom-economical synthesis of highly substituted nitriles from simple alkene feedstocks, a process where alternative catalysts fail to deliver any product.

Synthesis of the Specialized Hydroboration Reagent HB(C₆F₅)₂

This compound is a necessary intermediate in the established, high-yielding route to bis(pentafluorophenyl)borane [HB(C₆F₅)₂], a reagent with unique hydroboration properties [2]. For researchers aiming to prepare and utilize HB(C₆F₅)₂ for hydroboration or subsequent FLP chemistry, sourcing (C₆F₅)₂BCl is a prerequisite, and substitution is not possible without a complete redesign of the synthetic pathway.

Construction of Frustrated Lewis Pairs (FLPs) for Small Molecule Activation

The reactive B–Cl bond in (C₆F₅)₂BCl allows it to be easily coupled with a wide range of Lewis basic scaffolds, as demonstrated by its reaction with a lithiated phosphine oxide to form an oxygen-linked intramolecular FLP [3]. This positions it as a versatile building block for the synthesis of novel FLPs, which are used for the metal-free activation of small molecules like H₂, CO₂, and alkynes. The compound's intermediate Lewis acidity can be advantageous for creating FLPs with tailored reactivity.

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